molecular formula C18H18FN3O3S2 B2966288 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide CAS No. 865592-21-8

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2966288
CAS No.: 865592-21-8
M. Wt: 407.48
InChI Key: TVTVVYNSFGSBOA-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide is a benzothiazole derivative characterized by a diethylsulfamoyl group at the 6-position of the benzothiazole ring and a 2-fluorobenzamide moiety at the 2-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the aromatic ring, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S2/c1-3-22(4-2)27(24,25)12-9-10-15-16(11-12)26-18(20-15)21-17(23)13-7-5-6-8-14(13)19/h5-11H,3-4H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTVVYNSFGSBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced by reacting the benzothiazole intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of Fluorobenzamide Moiety: The final step involves the coupling of the diethylsulfamoyl-benzothiazole intermediate with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzamides

Scientific Research Applications

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in tissues.

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

Structural Differences :

  • Substituents : Lacks the diethylsulfamoyl group at position 4.
  • Synthesis: Synthesized via benzoylation of 2-aminobenzothiazole with 2-fluorobenzoyl chloride, followed by slow evaporation crystallization in ethyl acetate/methanol (1:1) .
  • Crystallographic Data :
    • Lattice parameters: a = 5.2216(2) Å, b = 20.2593(9) Å, c = 11.3023(5) Å, Volume = 1195.61(9) ų .
    • FT-IR Peaks: N-H stretch at 3233 cm⁻¹, aromatic C=C at 1535 cm⁻¹, and carbonyl (C=O) at ~1670–1620 cm⁻¹ .
  • Applications: Studied for nonlinear optical (NLO) properties and thermal stability .

Comparison :
The absence of the diethylsulfamoyl group in 2-BTFBA reduces steric bulk and alters electronic properties. This likely decreases solubility in polar solvents compared to the target compound.

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide

Structural Differences :

  • Substituents : Dimethylsulfamoyl (vs. diethyl) at position 6; fluorobenzamide at position 3 (vs. 2).
  • Properties :
    • Molecular formula: C₁₆H₁₄FN₃O₃S₂ (CAS: 923234-20-2) .
    • The shorter methyl chains may reduce lipophilicity compared to diethylsulfamoyl derivatives.

Comparison :
The positional isomerism (2- vs. 3-fluorobenzamide) affects molecular dipole moments and intermolecular interactions. The dimethylsulfamoyl group may offer lower metabolic stability due to reduced steric hindrance compared to diethyl .

N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)

Structural Differences :

  • Substituents : Trifluoromethyl group at position 6; acetamide-linked trimethoxyphenyl at position 2.
  • Biological Activity :
    • Exhibited pIC₅₀ = 7.8 against CK-1δ (casein kinase 1 delta), with a GlideXP docking score of -3.78 kcal/mol .

Comparison :
The trifluoromethyl group enhances electronegativity and metabolic resistance, while the trimethoxyphenyl acetamide moiety likely improves target binding. The target compound’s diethylsulfamoyl group may prioritize solubility over electronegativity .

Comparison of Physicochemical Properties

Compound Molecular Formula Substituents (Position 6) Substituents (Position 2) Crystal Volume (ų) Key FT-IR Peaks (cm⁻¹)
Target Compound C₁₈H₁₉FN₃O₃S₂ Diethylsulfamoyl 2-fluorobenzamide Not reported Estimated ~3233 (N-H), ~1535 (C=C)
2-BTFBA C₁₄H₉FN₂OS None 2-fluorobenzamide 1195.61 3233 (N-H), 1535 (C=C)
N-[6-(dimethylsulfamoyl)-...-3-F C₁₆H₁₄FN₃O₃S₂ Dimethylsulfamoyl 3-fluorobenzamide Not reported Not reported
BTA C₁₉H₁₆F₃N₂O₄S Trifluoromethyl 2-(3,4,5-trimethoxyphenyl)acetamide Not reported Not reported

Biological Activity

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H18FN3O3S2
  • Molecular Weight : 385.49 g/mol

This compound exhibits biological activity primarily through the inhibition of specific enzyme pathways and modulation of cellular signaling processes. Benzothiazole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Anticancer Activity

Research has indicated that benzothiazole derivatives possess significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

Table 1: Summary of Anticancer Efficacy

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Caspase activation
MCF-715.0Cell cycle arrest
A54910.0Induction of ROS

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Profile

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coliNot effective

Study 1: Evaluation of Anticancer Properties

A recent study investigated the effects of this compound on breast cancer cells. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another study focusing on its antimicrobial potential, the compound was tested against various strains of Staphylococcus aureus. The findings indicated that it could inhibit bacterial growth effectively at concentrations above 32 µg/mL, suggesting potential as a lead compound in antibiotic development.

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